molecular formula C14H30O2 B034324 1,14-Tetradecanediol CAS No. 19812-64-7

1,14-Tetradecanediol

Cat. No.: B034324
CAS No.: 19812-64-7
M. Wt: 230.39 g/mol
InChI Key: XLKZJJVNBQCVIX-UHFFFAOYSA-N
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Description

1,14-Tetradecanediol is a chemical compound with the molecular formula C14H30O2. It is also known as tetradecamethylene glycol or tetradecane-1,14-diol. This compound is characterized by having two hydroxyl groups (-OH) attached to the first and fourteenth carbon atoms of a fourteen-carbon aliphatic chain. It is a white, crystalline solid at room temperature and is soluble in many organic solvents.

Mechanism of Action

1,14-Tetradecanediol, also known as tetradecane-1,14-diol, is a chemical compound with the molecular formula C14H30O2 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,14-Tetradecanediol can be synthesized through various methods. One common synthetic route involves the reduction of dimethyl tetradecanedioate using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically argon, at 0°C. The mixture is then heated under reflux for 16 hours. After cooling to room temperature, the reaction mixture is quenched with ethyl acetate and water, followed by extraction and purification to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar reduction processes but on a larger scale. The use of biomass as a starting material has also been explored, offering a more sustainable and cost-effective approach . This method involves the hydrogenation of biomass-derived intermediates under mild reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,14-Tetradecanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products

    Oxidation: Tetradecanedioic acid or tetradecanal.

    Reduction: Tetradecane.

    Substitution: Halogenated derivatives like 1,14-dibromotetradecane.

Scientific Research Applications

1,14-Tetradecanediol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1,12-Dodecanediol: A twelve-carbon diol with similar properties but shorter chain length.

    1,16-Hexadecanediol: A sixteen-carbon diol with a longer chain length.

    1,10-Decanediol: A ten-carbon diol with a shorter chain length.

Uniqueness

1,14-Tetradecanediol is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring both solubility in organic solvents and interaction with biological membranes.

Properties

IUPAC Name

tetradecane-1,14-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h15-16H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKZJJVNBQCVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066534
Record name 1,14-Tetradecanediol
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Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19812-64-7
Record name 1,14-Tetradecanediol
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Record name 1,14-Tetradecanediol
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Record name 1,14-Tetradecanediol
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Q & A

A: 1,14-Tetradecanediol has a molecular formula of C14H30O2 and a molecular weight of 230.39 g/mol. []

A: this compound features an all-trans conformation in its hydrocarbon skeleton. [] The terminal hydroxyl groups also adopt a trans configuration. The molecules, being centrosymmetric, arrange themselves in a zigzag pattern, forming a herring-bone motif. This arrangement is similar to the smectic C phase observed in liquid crystals. [] This structural similarity to molecules with an even number of carbon atoms differentiates it from those with an odd number. []

A: Research on Pinus ponderosa needles, driven by observations of premature parturition in cattle upon ingestion, led to the isolation of this compound. [] Scientists employed bioassay-guided fractionation using in vitro perfused placentomes from pregnant cows. [] This method pinpointed a mixture of vasoactive lipids, including this compound, present as myristate and/or laurate diesters. [] Structural elucidation involved techniques like NMR, IR, and mass spectrometry. [] Saponification, derivatization, and GC-MS confirmed lauric acid, myristic acid, and this compound as major constituents. []

A: Studies have investigated the presence of this compound in Pinus contorta (lodgepole pine) and Juniperus communis (common juniper), both known to induce abortion in cattle. [] While both species contained this compound, albeit at lower concentrations than in Pinus ponderosa, the primary abortifacient agent was identified as isocupressic acid. [] Therefore, while this compound exhibits vasoconstrictive properties, its role in the abortifacient action of these plants appears minimal. []

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a prominent technique used for identifying and quantifying this compound in plant extracts. [, , , , ] This method involves separating the compounds within the extract based on their volatility, followed by their identification and quantification through mass spectrometry. This technique helps researchers understand the chemical composition of plant extracts and pinpoint the presence and concentration of specific compounds like this compound.

A: this compound serves as a building block in synthesizing various chemical compounds. [] For instance, it acts as a precursor for creating crown ethers, cyclic chemical structures known for their ability to selectively bind cations. [] These crown ethers have applications in various fields, including separation science, catalysis, and sensing technologies.

A: this compound plays a crucial role in synthesizing macroporous polymers. [] It serves as a component in the continuous phase of a high internal phase emulsion (HIPE) alongside lauryl methacrylate. [] This emulsion acts as a template for creating porous polymer structures by polymerization. These porous polymers, filled with cyclic carbonate electrolytes, find applications in developing advanced materials, particularly for energy storage devices like batteries. []

A: Yes, research has explored the binding affinity of this compound with alpha-cyclodextrin. [] Studies using isothermal titration calorimetry showed that a rigid duplex alpha-cyclodextrin connected by disulfide bonds exhibited high binding affinity for this compound. [] This interaction, characterized by a remarkably high stability constant, highlights the potential for using this compound in supramolecular chemistry and host-guest complexation studies. []

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